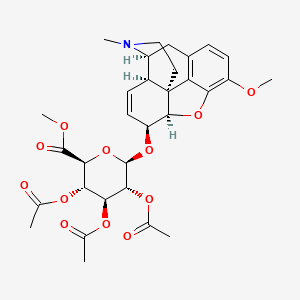
Codeine b-D-Glucuronide Triacetate Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Codeine b-D-Glucuronide Triacetate Methyl Ester: is a derivative of codeine, an opiate used primarily for its analgesic, antitussive, and antidiarrheal properties. This compound is a modified form of codeine, where the glucuronide moiety is acetylated and methylated, enhancing its chemical stability and potentially altering its pharmacokinetic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester typically involves multiple steps:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to produce pharmaceutical-grade material.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Codeine b-D-Glucuronide Triacetate Methyl Ester can undergo oxidation reactions, particularly at the methoxy group, forming demethylated products.
Reduction: The compound can be reduced at the carbonyl groups of the acetyl moieties, potentially forming hydroxyl derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Demethylated codeine derivatives.
Reduction: Hydroxylated codeine derivatives.
Substitution: Substituted codeine esters.
Applications De Recherche Scientifique
Chemistry:
Analytical Standards: Used as a reference standard in analytical chemistry for the quantification of codeine metabolites.
Synthetic Chemistry: Employed in the synthesis of novel opioid derivatives for research purposes.
Biology:
Metabolism Studies: Utilized in studies investigating the metabolic pathways of codeine and its derivatives.
Medicine:
Pharmacokinetics: Studied for its pharmacokinetic properties to understand the absorption, distribution, metabolism, and excretion of codeine derivatives.
Industry:
Pharmaceuticals: Potential use in the development of new opioid medications with improved stability and efficacy.
Mécanisme D'action
Mechanism: Codeine b-D-Glucuronide Triacetate Methyl Ester exerts its effects primarily through its interaction with the μ-opioid receptor (MOR). Upon binding to MOR, it inhibits the release of neurotransmitters like substance P and glutamate, which are involved in pain transmission . This results in analgesic and antitussive effects.
Molecular Targets and Pathways:
μ-Opioid Receptor (MOR): The primary target for its analgesic effects.
G-Protein Coupled Receptor Pathways: Involvement in downstream signaling pathways that modulate pain perception and response.
Comparaison Avec Des Composés Similaires
Codeine-6-glucuronide: A major metabolite of codeine with similar pharmacological properties.
Morphine-6-glucuronide: Another glucuronide derivative with potent analgesic effects.
Norcodeine: A demethylated metabolite of codeine with reduced potency.
Uniqueness: Codeine b-D-Glucuronide Triacetate Methyl Ester is unique due to its acetylated and methylated glucuronide moiety, which may confer enhanced stability and altered pharmacokinetics compared to its parent compound and other similar derivatives .
Propriétés
Numéro CAS |
20736-10-1 |
|---|---|
Formule moléculaire |
C31H37NO12 |
Poids moléculaire |
615.6 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-6-[[(4S,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19-,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1 |
Clé InChI |
TWBYONVUJYLYAT-GMFRFZEASA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2C=C[C@H]3[C@@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
SMILES canonique |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


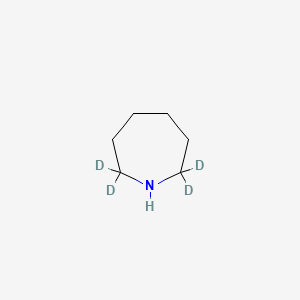
![7-Isopropyl-5-azaspiro[2.4]heptane](/img/structure/B13429950.png)
![Magnesium, chloro[4-(trifluoromethyl)phenyl]-](/img/structure/B13429952.png)
![N-cyclopropyl-5-azaspiro[2.4]heptane-1-carboxamide](/img/structure/B13429953.png)
![(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(pyridin-2-yldisulfanyl)propanoic acid](/img/structure/B13429955.png)
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13429964.png)

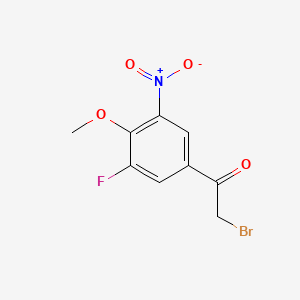
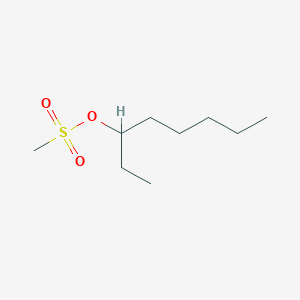
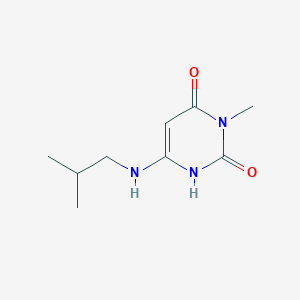


![4-[Ethyl(methyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride](/img/structure/B13430007.png)

